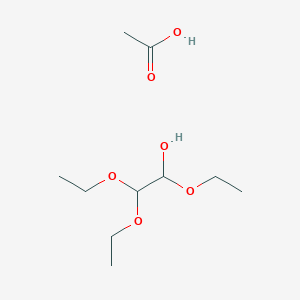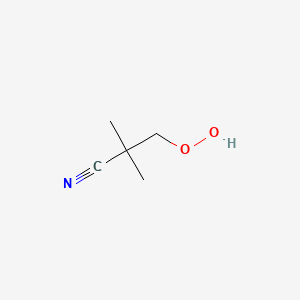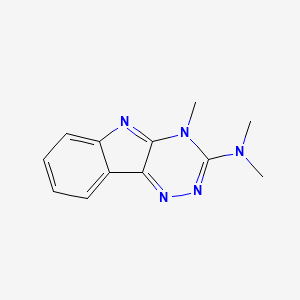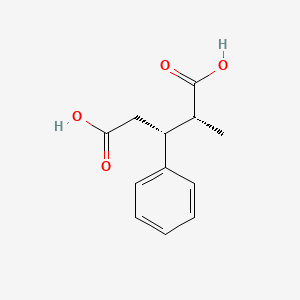
(2R,3R)-2-Methyl-3-phenylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Methyl-3-phenylpentanedioic acid is a chiral compound with significant importance in organic chemistry. Its structure consists of a pentanedioic acid backbone with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the two stereocenters at these positions, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-phenylpentanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Another method involves the use of diastereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. One such method is the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in high purity. Another approach is the use of large-scale asymmetric synthesis with chiral catalysts, which can be optimized for high yield and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Methyl-3-phenylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Methyl-3-phenylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard for stereochemical analysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.
Wirkmechanismus
The mechanism by which (2R,3R)-2-Methyl-3-phenylpentanedioic acid exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral centers interact with substrates and catalysts to induce stereoselectivity. In biological systems, the compound can interact with enzymes and receptors, where its stereochemistry plays a crucial role in binding affinity and activity. The molecular targets and pathways involved vary widely depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-2-Methyl-3-phenylpentanedioic acid can be compared with other similar compounds, such as:
(2S,3S)-2-Methyl-3-phenylpentanedioic acid: The enantiomer of the compound, which has opposite stereochemistry at both chiral centers.
(2R,3R)-2-Methyl-3-phenylbutanedioic acid: A similar compound with a shorter carbon chain.
(2R,3R)-2-Methyl-3-phenylhexanedioic acid: A similar compound with a longer carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance of its functional groups, which make it particularly useful in asymmetric synthesis and chiral recognition studies.
Eigenschaften
CAS-Nummer |
100786-66-1 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2R,3R)-2-methyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/t8-,10-/m1/s1 |
InChI-Schlüssel |
RSUWYAPAJXVXAU-PSASIEDQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CC(=O)O)C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


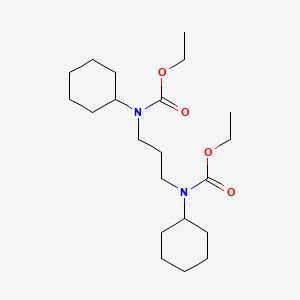
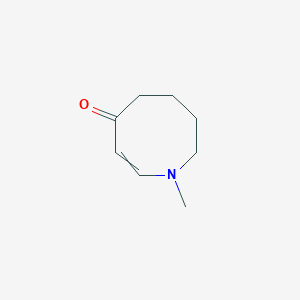

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
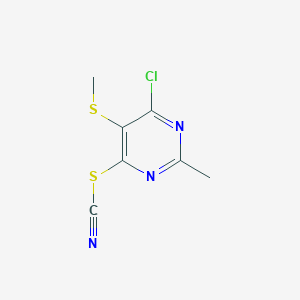

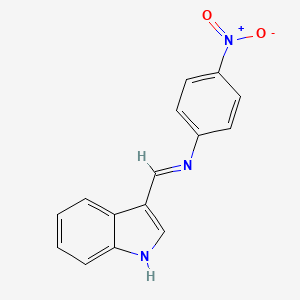
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
